molecular formula C6H6FNO3S B15327753 6-Methoxypyridine-3-sulfonyl fluoride

6-Methoxypyridine-3-sulfonyl fluoride

Cat. No.: B15327753
M. Wt: 191.18 g/mol
InChI Key: PSJZWCUEBRWXGC-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-sulfonyl chloride (CAS 312300-42-8) is a pyridine-based sulfonic acid derivative with a methoxy substituent at the 6-position and a sulfonyl chloride group at the 3-position. Its molecular formula is C₆H₆ClNO₃S, and it has a molecular weight of 207.63 g/mol . This compound is typically stored under inert atmospheres at temperatures below -20°C to prevent decomposition .

Primarily used as a reagent in organic synthesis, it serves as a sulfonating agent to introduce sulfonamide or sulfonate groups into target molecules. Commercial suppliers offer this compound at purities ranging from 95% to 97%, with pricing varying by quantity (e.g., 1 g: €60; 25 g: €395) .

Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

6-methoxypyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H6FNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3

InChI Key

PSJZWCUEBRWXGC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a methoxypyridine precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Methoxypyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.

    Drug Discovery: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and biological assays. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Methoxypyridine-3-sulfonyl chloride with analogous sulfonyl halides and pyridine derivatives, emphasizing structural features, applications, and safety profiles:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications Hazards
6-Methoxypyridine-3-sulfonyl chloride 312300-42-8 C₆H₆ClNO₃S 207.63 Methoxy group at 6-position; sulfonyl chloride at 3-position. Synthesis of sulfonamide/sulfonate pharmaceuticals . H314 (skin corrosion)
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride N/A C₇H₄Cl₂F₃NO₂S 298.14 Chloro and trifluoromethyl substituents enhance electrophilicity. Pharmaceuticals, agrochemicals, and material science . Irritant (skin/eyes/respiratory)
(6-Chloropyridin-3-yl)methanesulfonyl fluoride 1384431-40-6 C₆H₅ClFNO₂S 209.63 Sulfonyl fluoride group; chloro substituent at 6-position. Emerging use in covalent inhibitors and PROTACs due to fluoride reactivity . Not specified; fluorides often require cautious handling.
2-(Trifluoromethoxy)pyridine-4-sulfonyl chloride 1170110-04-9 C₆H₃ClF₃NO₃S 277.61 Trifluoromethoxy group increases lipophilicity and metabolic stability. Drug discovery (e.g., kinase inhibitors) . Similar to Class 8 hazards.
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride 192329-94-5 C₁₁H₈ClNO₃S 277.70 Biphenyl ether linkage; sulfonyl chloride at benzene ring. Polymer chemistry and surfactant synthesis . Corrosive .

Key Observations:

Sulfonyl Halides: Sulfonyl chlorides (e.g., 6-Methoxypyridine-3-sulfonyl chloride) are more reactive toward nucleophiles than sulfonyl fluorides (e.g., (6-Chloropyridin-3-yl)methanesulfonyl fluoride), which are favored in covalent drug design for their hydrolytic stability .

Applications :

  • 6-Methoxypyridine-3-sulfonyl chloride is specialized in synthesizing heterocyclic sulfonates, while 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is broader in scope, applicable to agrochemicals and advanced materials .
  • Fluorinated analogs (e.g., (6-Chloropyridin-3-yl)methanesulfonyl fluoride) are gaining traction in medicinal chemistry for targeted covalent inhibition .

Safety and Handling: All sulfonyl chlorides share corrosive hazards (H314), requiring stringent storage conditions (e.g., -20°C for 6-Methoxypyridine-3-sulfonyl chloride) .

Research Findings and Trends

  • Synthetic Utility : 6-Methoxypyridine-3-sulfonyl chloride has been utilized in multi-step syntheses of pyridazine sulfonates, demonstrating yields >80% under optimized conditions (e.g., pyridine as a base, 5°C reaction temperature) .
  • Market Availability : Suppliers like Combi-Blocks and CymitQuimica offer gram-to-kilogram quantities, reflecting demand in academic and industrial research .
  • Emerging Analogs : Compounds like 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride highlight a trend toward fluorinated and halogenated pyridines for enhanced bioactivity and material properties .

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